molecular formula C28H24F5NO5 B1642605 Fmoc-d-ser(tbu)-opfp

Fmoc-d-ser(tbu)-opfp

Cat. No.: B1642605
M. Wt: 549.5 g/mol
InChI Key: DOUJYVMLNKRFHE-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-ser(tbu)-opfp is a complex organic compound that features a pentafluorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butyl ether group. This compound is likely used in organic synthesis, particularly in the field of peptide chemistry due to the presence of the Fmoc group, which is commonly used for protecting amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-ser(tbu)-opfp likely involves multiple steps:

    Formation of the Pentafluorophenyl Group: This can be achieved through the fluorination of a phenyl ring using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

    Introduction of the Fmoc Group: The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).

    Formation of the Tert-Butyl Ether: This can be done by reacting the hydroxyl group with isobutylene in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving solid-phase peptide synthesis (SPPS) techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the compound.

    Substitution: The pentafluorophenyl group is highly reactive and can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is widely used in peptide synthesis for protecting amino groups.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its complex structure and functional groups.

    Bioconjugation: Used in the conjugation of biomolecules for research purposes.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tert-butyl ether group can protect hydroxyl groups, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    (2,3,4,5,6-pentafluorophenyl) (2R)-2-(tert-butoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2,3,4,5,6-pentafluorophenyl) (2R)-2-(benzyloxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The presence of the Fmoc group makes this compound particularly useful in peptide synthesis, as Fmoc is a widely used protecting group that can be easily removed under mild conditions.

Properties

Molecular Formula

C28H24F5NO5

Molecular Weight

549.5 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m1/s1

InChI Key

DOUJYVMLNKRFHE-LJQANCHMSA-N

SMILES

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

sequence

X

Origin of Product

United States

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